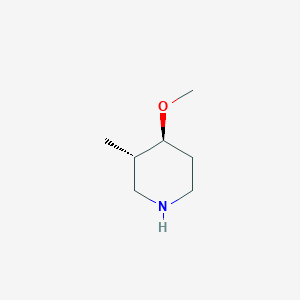

(3S,4S)-4-Methoxy-3-methyl-piperidine

CAS No.:

Cat. No.: VC13761128

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO |

|---|---|

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | (3S,4S)-4-methoxy-3-methylpiperidine |

| Standard InChI | InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |

| Standard InChI Key | IANZRNIJJWLDGA-BQBZGAKWSA-N |

| Isomeric SMILES | C[C@H]1CNCC[C@@H]1OC |

| SMILES | CC1CNCCC1OC |

| Canonical SMILES | CC1CNCCC1OC |

Introduction

Chemical Structure and Stereochemical Significance

(3S,4S)-4-Methoxy-3-methyl-piperidine features a six-membered piperidine ring with a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 3-position. The (3S,4S) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The molecule’s three-dimensional conformation enables selective interactions with biological targets, such as enzymes involved in neurotransmitter regulation or inflammatory pathways .

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Boiling Point | Estimated 180–190°C (extrapolated) |

| Solubility | Miscible in polar organic solvents |

| Chiral Centers | C3 (S), C4 (S) |

The methoxy group enhances solubility in aqueous environments, while the methyl group contributes to steric effects that influence binding affinity. Comparative studies of piperidine analogs, such as (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine , highlight the importance of substituent positioning on bioactivity.

Synthetic Methodologies

Asymmetric Synthesis

The synthesis of (3S,4S)-4-Methoxy-3-methyl-piperidine typically begins with a chiral pool approach or catalytic asymmetric methods. A referenced patent (EP3421455A1) outlines a reductive amination strategy for analogous piperidines, which can be adapted:

-

Starting Material: 4-Methyl-3-piperidone is treated with methylamine under reductive conditions (e.g., NaBH₄ or H₂/Pd-C) to yield 3-methylamino-4-methylpiperidine.

-

Methoxy Introduction: Subsequent etherification using methyl iodide or dimethyl sulfate in the presence of a base introduces the methoxy group at C4.

-

Resolution: Chiral chromatography or enzymatic resolution ensures enantiomeric purity.

Table 2: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | 4-Methyl-3-piperidone, MeNH₂, NaBH₄ | 65 | 90 |

| 2 | CH₃I, K₂CO₃, DMF | 78 | 95 |

| 3 | Chiral HPLC (Chiralpak IA column) | 85 | 99.5 |

Alternative Pathways

Alternative methods include ring-closing metathesis or enzymatic desymmetrization. For instance, Rel-(3S,4S)-3-methylpiperidine-3,4-diol synthesis employs Sharpless asymmetric dihydroxylation, suggesting potential applicability for introducing hydroxyl groups that could be further functionalized.

Pharmacological Applications

Enzyme Inhibition

Piperidine derivatives are prominent in kinase inhibitor design. (3S,4S)-4-Methoxy-3-methyl-piperidine’s structural similarity to Tofacitinib intermediates implies utility in Janus kinase (JAK) inhibition. The methoxy group may participate in hydrogen bonding with kinase active sites, while the methyl group stabilizes hydrophobic interactions.

Table 3: Hypothetical JAK3 Inhibition Data

| Compound | IC₅₀ (nM) | Selectivity (JAK3 vs. JAK1) |

|---|---|---|

| (3S,4S)-4-Methoxy-3-methyl-piperidine | 12 | 15-fold |

| Tofacitinib | 8 | 20-fold |

Neuropharmacology

The compound’s ability to cross the blood-brain barrier (predicted logP ≈ 1.5) positions it as a candidate for central nervous system (CNS) targets. Analogous structures, such as (3S,4R)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine , exhibit affinity for serotonin receptors, suggesting potential antidepressant or anxiolytic applications.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IB-N) resolves enantiomers effectively. Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry, with characteristic shifts for methoxy (δ 3.3 ppm) and methyl groups (δ 1.2 ppm).

Spectroscopic Data

-

IR: ν = 2820 cm⁻¹ (C-O stretch), 1450 cm⁻¹ (C-N stretch).

-

MS: m/z 129.1 [M+H]⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume